molecular formula C3H6S B1214591 Thietane CAS No. 287-27-4

Thietane

Cat. No.: B1214591
CAS No.: 287-27-4
M. Wt: 74.15 g/mol
InChI Key: XSROQCDVUIHRSI-UHFFFAOYSA-N
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Description

Thietane is a heterocyclic compound containing a saturated four-membered ring with three carbon atoms and one sulfur atom. It is known for its strong sulfurous odor and is a colorless liquid at room temperature. This compound and its derivatives, such as 2-propylthis compound, are notable for their role as mouse alarm pheromones and predator scent analogues .

Mechanism of Action

Target of Action

Thietane, also known as Trimethylene Sulfide, is an important aliphatic four-membered thiaheterocycle . It is found in the pharmaceutical core and structural motifs of some biological compounds . .

Mode of Action

This compound is a useful intermediate in organic synthesis , and its interaction with its targets could be inferred from its role in the synthesis of various compounds.

Biochemical Pathways

This compound is involved in various synthetic methods, including inter- and intramolecular nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, ring expansions and contractions, nucleophilic cyclizations, and some miscellaneous methods . These methods provide strategies for the efficient preparation of this compound and its derivatives . The affected pathways and their downstream effects are subject to the specific reactions in which this compound is involved.

Pharmacokinetics

ADME properties play a crucial role in drug discovery and chemical safety assessment . More research is needed to outline the ADME properties of this compound and their impact on bioavailability.

Result of Action

As a useful intermediate in organic synthesis , this compound contributes to the formation of various compounds, which may have different molecular and cellular effects depending on their structure and function.

Biochemical Analysis

Biochemical Properties

Thietane plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with olfactory receptors in both mice and humans, specifically MOR244-3 and OR2T11, in the presence of copper . These interactions are crucial for the detection of sulfurous odors, which are important for certain biological functions such as predator-prey interactions.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain olfactory receptors, leading to changes in cellular responses to environmental stimuli . Additionally, this compound’s interaction with specific proteins can alter gene expression patterns, thereby influencing cellular metabolism and other critical functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as a ligand for olfactory receptors, binding to these proteins and triggering a cascade of intracellular signaling events . This binding can lead to the activation or inhibition of downstream signaling pathways, ultimately resulting in changes in gene expression and cellular function. This compound’s ability to interact with copper ions is also significant, as it can influence the binding affinity and activity of certain receptors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can undergo degradation under certain circumstances. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of receptor activation and gene expression . These effects can be observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biological impact.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate receptor activity and influence cellular responses without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression. These threshold effects are important for understanding the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by specific enzymes, leading to the formation of different metabolites . These metabolic processes can influence the overall activity and function of this compound within biological systems. Additionally, this compound’s interactions with metabolic enzymes can affect metabolic flux and the levels of certain metabolites, further impacting cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions are crucial for the proper distribution and accumulation of this compound, ensuring that it reaches its target sites and exerts its biological effects.

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. These mechanisms direct this compound to specific compartments or organelles within the cell, where it can perform its functions . For example, this compound may be localized to the endoplasmic reticulum or mitochondria, depending on the presence of specific targeting signals. This localization is essential for the compound’s activity and function within the cell.

Chemical Reactions Analysis

Types of Reactions: Thietane undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. For instance, nucleophiles like butyllithium can open the ring in this compound . This compound also reacts with bromine .

Common Reagents and Conditions:

    Nucleophilic Ring-Opening: Reagents such as butyllithium are used under anhydrous conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize this compound.

    Substitution: Halogenating agents like bromine are commonly used.

Major Products:

    Nucleophilic Ring-Opening: Produces open-chain sulfur-containing compounds.

    Oxidation: Results in sulfoxides or sulfones.

    Substitution: Forms halogenated this compound derivatives.

Comparison with Similar Compounds

Thietane is part of a family of sulfur-containing heterocycles. Similar compounds include:

    Thiirane: A three-membered ring with one sulfur atom.

    Tetrahydrothiophene: A five-membered ring with one sulfur atom.

    Thiane: A six-membered ring with one sulfur atom.

Uniqueness of this compound: this compound’s four-membered ring structure imparts moderate ring strain, making it more reactive than larger sulfur-containing rings but less reactive than thiirane. This balance of reactivity and stability makes this compound a valuable intermediate in organic synthesis and a subject of interest in biological studies .

Properties

IUPAC Name

thietane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6S/c1-2-4-3-1/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSROQCDVUIHRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25821-32-3
Record name Polythietane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25821-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID7059773
Record name Thietane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287-27-4
Record name Thietane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=287-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thietane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thietane
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56443
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Record name Thietane
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Record name Thietane
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Record name Thietane
Source European Chemicals Agency (ECHA)
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Record name THIETANE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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